molecular formula C18H17ClN4O2 B7538628 2-(4-Chloro-2-methylphenoxy)-N-{4-[(1H-1,2,4-triazol-1-YL)methyl]phenyl}acetamide

2-(4-Chloro-2-methylphenoxy)-N-{4-[(1H-1,2,4-triazol-1-YL)methyl]phenyl}acetamide

Cat. No.: B7538628
M. Wt: 356.8 g/mol
InChI Key: GFEQSDDUZGWWDI-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methylphenoxy)-N-{4-[(1H-1,2,4-triazol-1-YL)methyl]phenyl}acetamide is an organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloro-substituted phenoxy group and a triazole moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methylphenoxy)-N-{4-[(1H-1,2,4-triazol-1-YL)methyl]phenyl}acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The reaction of 4-chloro-2-methylphenol with an appropriate acylating agent, such as chloroacetyl chloride, under basic conditions to form 2-(4-chloro-2-methylphenoxy)acetyl chloride.

    Coupling with Triazole Derivative: The intermediate is then reacted with 4-[(1H-1,2,4-triazol-1-yl)methyl]aniline in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent selection to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methylphenoxy)-N-{4-[(1H-1,2,4-triazol-1-YL)methyl]phenyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted phenoxy group, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating infections and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methylphenoxy)-N-{4-[(1H-1,2,4-triazol-1-YL)methyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The triazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to antimicrobial or antifungal effects by disrupting essential biological processes in microorganisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-3-methylphenoxy)-N-{4-[(1H-1,2,4-triazol-1-YL)methyl]phenyl}acetamide
  • 4-Chloro-2-(2,4-dichloro-6-methylphenoxy)-1-(1H-1,2,4-triazol-1-yl)ethanone

Uniqueness

2-(4-Chloro-2-methylphenoxy)-N-{4-[(1H-1,2,4-triazol-1-YL)methyl]phenyl}acetamide is unique due to its specific substitution pattern on the phenoxy group and the presence of the triazole moiety

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2/c1-13-8-15(19)4-7-17(13)25-10-18(24)22-16-5-2-14(3-6-16)9-23-12-20-11-21-23/h2-8,11-12H,9-10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEQSDDUZGWWDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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